

# 3,4-Dichlorotoluene stability and reactivity profile

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3,4-Dichlorotoluene

Cat. No.: B105583

[Get Quote](#)

An In-depth Technical Guide on the Stability and Reactivity Profile of **3,4-Dichlorotoluene**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and reactivity profile of **3,4-Dichlorotoluene** (CAS No. 95-75-0). The information is compiled to assist in the safe handling, storage, and application of this compound in research and development settings.

## Chemical Stability Profile

**3,4-Dichlorotoluene** is a halogenated aromatic hydrocarbon that is stable under normal ambient conditions.<sup>[1]</sup> It is typically a colorless to pale yellow liquid with a mild, aromatic odor. <sup>[1]</sup>

**1.1 General Stability** Under recommended storage and handling conditions, **3,4-Dichlorotoluene** is considered stable.<sup>[1][2][3]</sup> It should be stored at room temperature in tightly closed containers.<sup>[1]</sup> No hazardous reactions are expected under normal processing.<sup>[4]</sup>

**1.2 Conditions to Avoid** To maintain its stability and prevent hazardous situations, the following conditions must be avoided:

- Heat, Sparks, and Flames: As a combustible liquid, it must be kept away from all sources of ignition.<sup>[1][4][5]</sup> Vapors can form explosive mixtures with air upon intense heating.<sup>[6]</sup>

- Incompatible Materials: Contact with strong oxidizing agents, strong bases, alkalis, and reducing agents should be prevented.[1][2][3][5]
- Improper Handling: Avoid any improper handling that could lead to uncontrolled reactions or release.[2]

1.3 Hazardous Decomposition Products When involved in a fire or subjected to high temperatures, **3,4-Dichlorotoluene** can decompose and emit toxic and corrosive gases.[7]

Hazardous decomposition products include:

- Carbon monoxide (CO)[5]
- Carbon dioxide (CO<sub>2</sub>)[5]
- Hydrogen chloride gas[5]

## Reactivity Profile

2.1 General Reactivity Simple aromatic halogenated compounds like **3,4-Dichlorotoluene** are generally unreactive under standard conditions.[8][9] However, it can undergo hazardous reactions when in contact with incompatible substances.

2.2 Incompatibility **3,4-Dichlorotoluene** is incompatible with the following materials:

- Strong Oxidizing Agents: Contact may cause a vigorous, potentially exothermic reaction.[1][2][4][5]
- Strong Bases and Alkalies: May react, especially under elevated temperatures.[1][2][5]
- Reducing Agents: Incompatible.[3]
- Water: Reactions with moist air may produce toxic fumes.[7] Another source lists water as an incompatible material.[3]

2.3 Hazardous Polymerization Hazardous polymerization of **3,4-Dichlorotoluene** does not occur.[5]

## Quantitative Data

The following tables summarize the key physical, chemical, and safety properties of **3,4-Dichlorotoluene**.

Table 1: Physical and Chemical Properties

| Property           | Value                                         | Source(s)    |
|--------------------|-----------------------------------------------|--------------|
| CAS Number         | 95-75-0                                       | [4][10][11]  |
| Molecular Formula  | C <sub>7</sub> H <sub>6</sub> Cl <sub>2</sub> | [1][10]      |
| Molecular Weight   | 161.03 g/mol                                  | [10]         |
| Appearance         | Colorless to slightly yellow clear liquid     | [1][10][11]  |
| Melting Point      | -15.2 °C / 4.6 °F                             | [4]          |
| Boiling Point      | 200.4 °C / 392.7 °F @ 741 mmHg                | [4][11][12]  |
| Flash Point        | 86 °C / 186.8 °F                              | [4]          |
| Autoignition Temp. | 450 °C / 842 °F                               | [4][5]       |
| Density            | 1.250 - 1.251 g/mL at 25 °C                   | [10][11][12] |
| Vapor Density      | 5.6 (Air = 1)                                 | [4][5]       |
| Vapor Pressure     | 0.2 mmHg at 25 °C                             | [1]          |
| Water Solubility   | Insoluble                                     | [1][4]       |
| Refractive Index   | n <sub>20/D</sub> 1.547                       | [10][12]     |

Table 2: Hazard and Safety Information

| Hazard Type            | Classification & Precaution                                                                                                                                                                                                               | Source(s)                                                                                           |
|------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------|
| GHS Classification     | Acute Toxicity, Oral (Category 4); Skin Irritation (Category 2); Eye Irritation (Category 2); STOT - Single Exposure (Category 3, Respiratory); Flammable Liquid (Category 4); Hazardous to the Aquatic Environment, Chronic (Category 2) | <a href="#">[4]</a> <a href="#">[6]</a> <a href="#">[12]</a>                                        |
| Signal Word            | Warning                                                                                                                                                                                                                                   | <a href="#">[4]</a>                                                                                 |
| Hazard Statements      | H302: Harmful if swallowed.<br>H227: Combustible liquid.<br>H411: Toxic to aquatic life with long lasting effects.                                                                                                                        | <a href="#">[4]</a> <a href="#">[6]</a>                                                             |
| Storage Class          | 10: Combustible liquids                                                                                                                                                                                                                   | <a href="#">[12]</a>                                                                                |
| Incompatible Materials | Strong oxidizing agents, strong bases, alkalis, reducing agents, water.                                                                                                                                                                   | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> |
| Personal Protective    | Wear protective gloves, clothing, eye protection, and face protection. Use in a well-ventilated area.                                                                                                                                     | <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[12]</a>                                        |

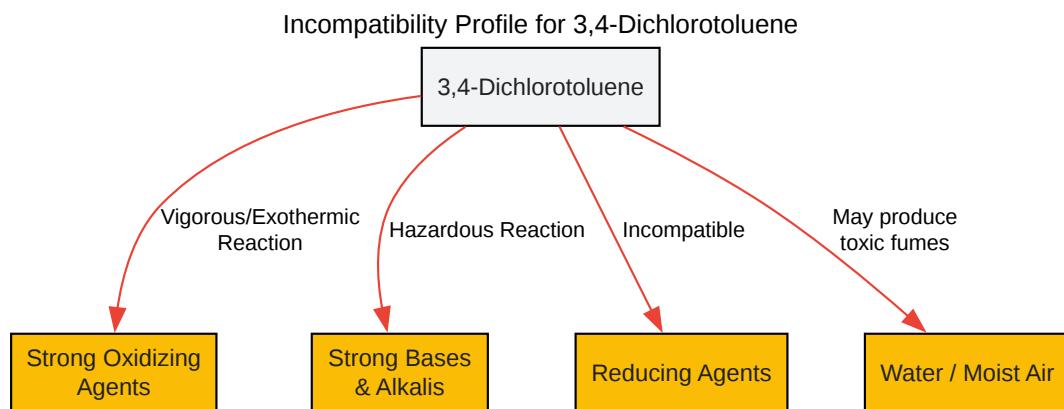
## Experimental Protocols

Detailed experimental protocols for determining the stability and reactivity parameters of **3,4-Dichlorotoluene** are not extensively available in the public domain literature. The data presented in Safety Data Sheets (SDS) are typically derived from standardized testing methods. For illustrative purposes, general methodologies are described below.

**4.1 Flash Point Determination** The flash point of a volatile material is the lowest temperature at which its vapors will ignite in air when given an ignition source. A common method for a liquid like **3,4-Dichlorotoluene** is the Pensky-Martens Closed-Cup Test (e.g., ASTM D93).

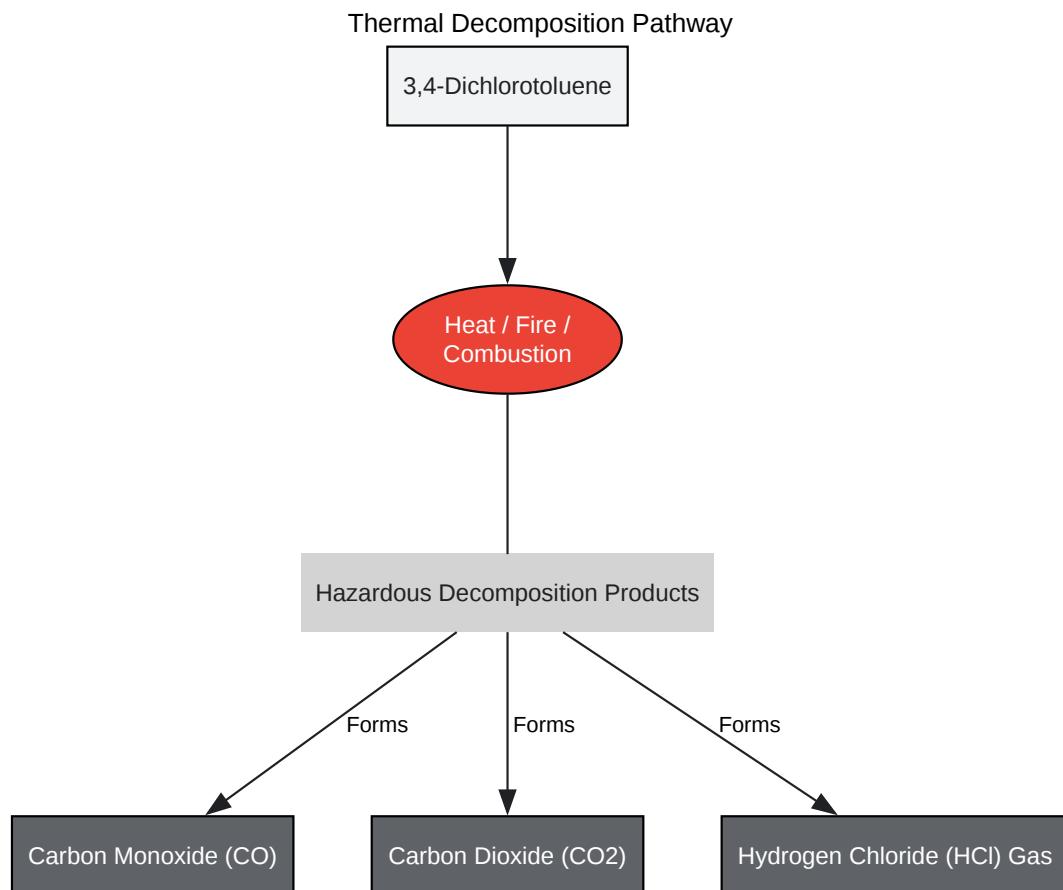
- Methodology Outline: A brass test cup is filled with the sample and closed with a lid. The sample is heated and stirred at a specified rate. An ignition source is directed into the cup at regular intervals. The flash point is the lowest temperature at which the application of the ignition source causes the vapor above the sample to ignite.

**4.2 Reactivity Studies (General)** Reactivity with other substances is often assessed using calorimetric techniques, such as Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1).


- Methodology Outline: A small, known amount of **3,4-Dichlorotoluene** is placed in a sample pan. A stoichiometric or excess amount of the reactant (e.g., an oxidizing agent) is added. The sample is then heated at a controlled rate. The calorimeter measures the heat flow to or from the sample. A sharp exothermic peak would indicate a chemical reaction and can be used to determine the onset temperature and energy of the reaction, providing insight into its potential hazards.

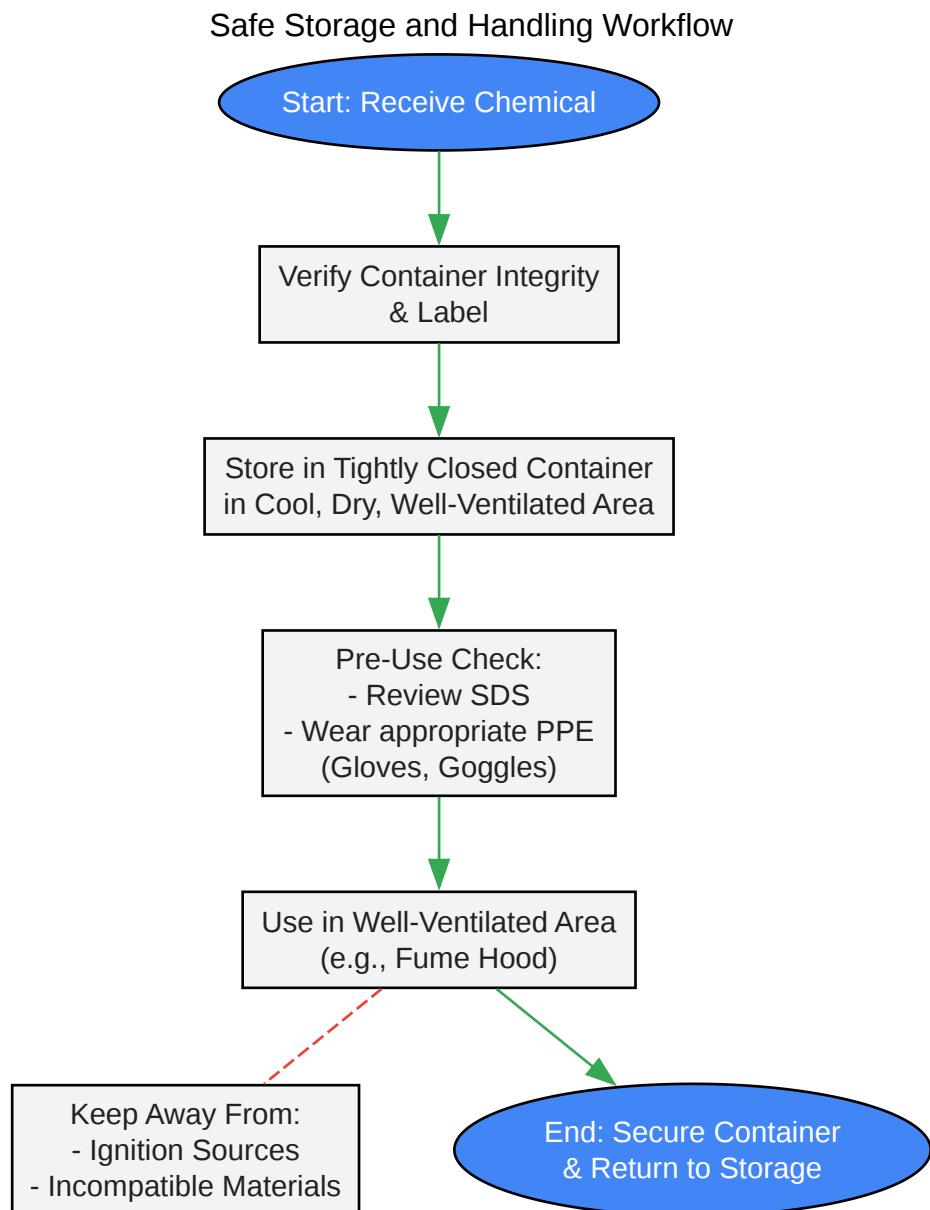
**4.3 Synthesis as an Example of Reactivity** The industrial preparation of **3,4-Dichlorotoluene** demonstrates its reactivity under controlled catalytic conditions. One method involves the direct chlorination of p-chlorotoluene.[13]

- Protocol: p-Chlorotoluene is reacted with chlorine gas in the presence of a specific chlorination catalyst system, which may include a metal sulfide or a mixture of a ring-chlorination catalyst (like zirconium tetrachloride) and a sulfur compound co-catalyst.[13] The reaction is typically conducted at temperatures between -20 °C and 70 °C.[13] The catalyst system is crucial for directing the chlorination to yield a higher proportion of the desired **3,4-dichlorotoluene** isomer over the 2,4-isomer.[13]


## Visualizations

The following diagrams illustrate key relationships in the stability and reactivity profile of **3,4-Dichlorotoluene**.




[Click to download full resolution via product page](#)

Caption: Incompatibility diagram for **3,4-Dichlorotoluene**.



[Click to download full resolution via product page](#)

Caption: Thermal decomposition pathway of **3,4-Dichlorotoluene**.

[Click to download full resolution via product page](#)

Caption: Recommended workflow for safe handling and storage.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Page loading... [wap.guidechem.com]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. hpc-standards.com [hpc-standards.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. lanxess.com [lanxess.com]
- 8. DICHLOROTOLUENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. 2,4-Dichlorotoluene | C7H6Cl2 | CID 7254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
- 11. 3,4-Dichlorotoluene | 95-75-0 [chemicalbook.com]
- 12. 3,4-ジクロロトルエン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 13. US4031145A - Process for the production of 3,4-dichlorotoluene - Google Patents [patents.google.com]
- To cite this document: BenchChem. [3,4-Dichlorotoluene stability and reactivity profile]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b105583#3-4-dichlorotoluene-stability-and-reactivity-profile>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)